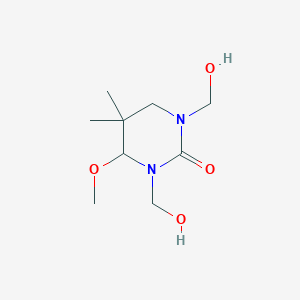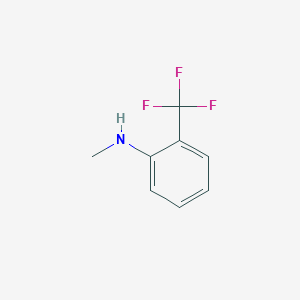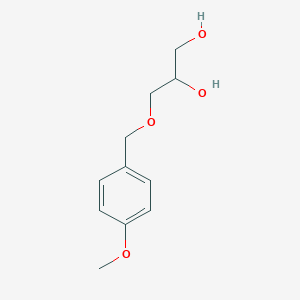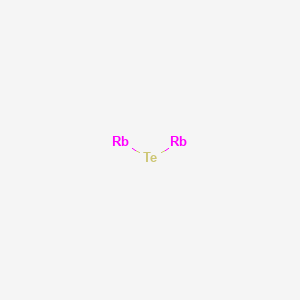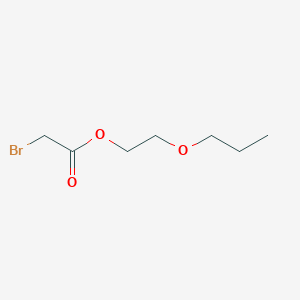
2-Propoxyethyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxyethyl bromoacetate is a chemical compound that is widely used in scientific research. It is a derivative of bromoacetic acid and is used as a reagent in a variety of chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Propoxyethyl bromoacetate is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form esters and amides. It is also believed to be involved in the formation of reactive intermediates in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Propoxyethyl bromoacetate. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also considered to be a potential mutagen and carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Propoxyethyl bromoacetate in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively inexpensive and easy to prepare. However, its toxicity and potential health hazards make it difficult to handle, and precautions must be taken to ensure safe handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 2-Propoxyethyl bromoacetate. One area of interest is the development of safer and more efficient methods for its synthesis and handling. Additionally, there is potential for the use of 2-Propoxyethyl bromoacetate in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Synthesemethoden
The synthesis of 2-Propoxyethyl bromoacetate involves the reaction between bromoacetic acid and 2-Propoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of 2-Propoxyethyl bromoacetate. The reaction is typically carried out under reflux conditions, and the product is purified using standard techniques such as distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Propoxyethyl bromoacetate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used in the synthesis of pharmaceutical intermediates and agrochemicals. Additionally, 2-Propoxyethyl bromoacetate is used in the preparation of surfactants and detergents.
Eigenschaften
CAS-Nummer |
10332-48-6 |
|---|---|
Produktname |
2-Propoxyethyl bromoacetate |
Molekularformel |
C7H13BrO3 |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
2-propoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO3/c1-2-3-10-4-5-11-7(9)6-8/h2-6H2,1H3 |
InChI-Schlüssel |
CKPISSPGMGLMTN-UHFFFAOYSA-N |
SMILES |
CCCOCCOC(=O)CBr |
Kanonische SMILES |
CCCOCCOC(=O)CBr |
Andere CAS-Nummern |
10332-48-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



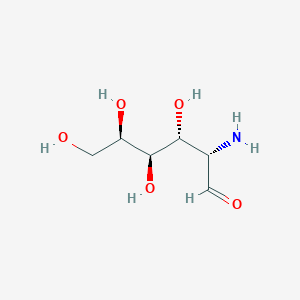
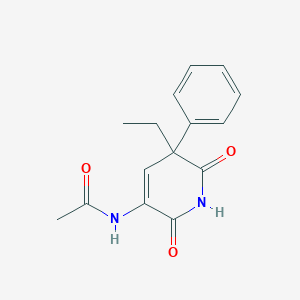

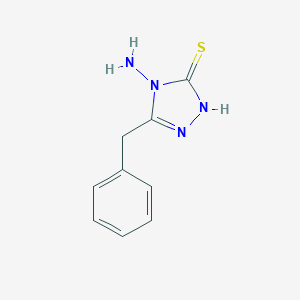
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
